4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound with the molecular formula C13H15F3N2O. It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its unique structure, which includes a cyclopropylamino group and a trifluoroethyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoyl chloride with an amine under basic conditions.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced through a nucleophilic substitution reaction, where a cyclopropylamine reacts with a suitable leaving group on the benzamide core.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group is added via a nucleophilic substitution reaction, where a trifluoroethyl halide reacts with the amine group on the benzamide core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and trifluoroethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives with various functional groups
Scientific Research Applications
4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride: A hydrochloride salt form of the compound with similar properties.
This compound analogs: Compounds with slight modifications to the cyclopropylamino or trifluoroethyl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C13H15F3N2O |
---|---|
Molecular Weight |
272.27 g/mol |
IUPAC Name |
4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)8-18-12(19)10-3-1-9(2-4-10)7-17-11-5-6-11/h1-4,11,17H,5-8H2,(H,18,19) |
InChI Key |
AFJPNEIJKNTXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)C(=O)NCC(F)(F)F |
Origin of Product |
United States |
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